molecular formula C14H14F3N5OS B6772220 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea

1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea

Cat. No.: B6772220
M. Wt: 357.36 g/mol
InChI Key: PFMYSLLGEACAQD-UHFFFAOYSA-N
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Description

1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a pyridazinyl moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The cyclopentyl group is introduced through cyclization reactions, and the final urea linkage is formed via a condensation reaction with an isocyanate derivative. Common reagents include thionyl chloride, trifluoromethylpyridazine, and cyclopentylamine, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Solvent selection and purification methods, including crystallization and chromatography, are crucial for obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazole or pyridazine rings .

Scientific Research Applications

1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings facilitate interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea is unique due to its combination of a thiazole ring, a cyclopentyl group, and a trifluoromethyl-substituted pyridazine. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5OS/c15-14(16,17)9-3-4-10(22-21-9)19-12(23)20-13(5-1-2-6-13)11-18-7-8-24-11/h3-4,7-8H,1-2,5-6H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMYSLLGEACAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=CS2)NC(=O)NC3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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